molecular formula C13H18N2OS B7509415 (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone

(6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7509415
M. Wt: 250.36 g/mol
InChI Key: GEZZTBUIVVGDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as ML352, is a small molecule compound that has been studied for its potential use in treating various diseases. In

Mechanism of Action

The mechanism of action of (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone involves its ability to target and inhibit NMT1, a protein that is involved in the regulation of various cellular processes, including cell growth and differentiation. By inhibiting NMT1, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone can prevent the growth and proliferation of cancer cells and protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects
(6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to improve memory and cognitive function by reducing the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to protect neurons from damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

(6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for NMT1. However, there are also limitations to using (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.

Future Directions

There are several future directions for research on (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, including:
1. Further studies to determine the efficacy of (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone in treating various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Studies to determine the potential use of (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Further studies to determine the efficacy of (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
4. Studies to determine the potential use of (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone in combination with other drugs for the treatment of neurodegenerative diseases.
5. Development of novel formulations of (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone for improved drug delivery and efficacy.
In conclusion, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is a small molecule compound that has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to determine its efficacy and potential use in combination with other drugs for the treatment of these diseases.

Synthesis Methods

The synthesis of (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone involves a multi-step process that starts with the reaction of 3-acetylpyridine with propanethiol to form 3-(propan-2-ylsulfanyl)pyridine. This intermediate is then reacted with 1-pyrrolidinemethanamine to produce (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone. The final product is obtained through purification by column chromatography.

Scientific Research Applications

(6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by targeting a specific protein called N-myristoyltransferase 1 (NMT1). In Alzheimer's disease research, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to improve memory and cognitive function in mice models. In Parkinson's disease research, (6-Propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to protect neurons from damage and improve motor function in mice models.

properties

IUPAC Name

(6-propan-2-ylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10(2)17-12-6-5-11(9-14-12)13(16)15-7-3-4-8-15/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZZTBUIVVGDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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